molecular formula C26H34Cl2N4O3S2 B6526519 N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135198-85-4

N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B6526519
CAS No.: 1135198-85-4
M. Wt: 585.6 g/mol
InChI Key: QPAOSZUMIOCENB-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzothiazole derivative featuring a 6-chloro-substituted benzothiazole core, a cyclohexyl(methyl)sulfamoyl group at the 4-position of the benzamide ring, and a dimethylaminopropyl chain as a tertiary amine side chain. Its molecular architecture is designed to optimize interactions with biological targets, particularly enzymes and receptors implicated in cancer, inflammation, or microbial pathogenesis. The chlorine atom at the 6-position of the benzothiazole ring enhances electrophilic reactivity, while the cyclohexyl(methyl)sulfamoyl group contributes to lipophilicity and target binding affinity . The dimethylaminopropyl chain likely improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN4O3S2.ClH/c1-29(2)16-7-17-31(26-28-23-15-12-20(27)18-24(23)35-26)25(32)19-10-13-22(14-11-19)36(33,34)30(3)21-8-5-4-6-9-21;/h10-15,18,21H,4-9,16-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAOSZUMIOCENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its specific combination of substituents. Below is a detailed comparison with analogs, highlighting structural variations and their biological implications:

Table 1: Structural and Functional Comparison with Key Analogs

Compound Name Structural Features Biological Activity Key Differentiators
Target Compound
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]benzamide hydrochloride
6-Cl benzothiazole, cyclohexyl(methyl)sulfamoyl, dimethylaminopropyl chain Anticancer (kinase inhibition), antimicrobial potential Unique cyclohexyl(methyl)sulfamoyl group enhances lipophilicity and binding selectivity .
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide 6-F instead of 6-Cl; lacks dimethylaminopropyl chain Enhanced kinase inhibition (IC50 = 12 nM vs. 45 nM for 6-Cl) Fluorine substitution improves electron-withdrawing effects and target affinity .
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenylmethyl)sulfamoyl]benzamide Ethoxy at benzothiazole 4-position; phenylmethyl sulfamoyl Reduced cytotoxicity in normal cells (Selectivity Index = 8.2) Ethoxy group alters metabolic stability; phenylmethyl sulfamoyl reduces off-target effects .
3-(Benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide hydrochloride Benzenesulfonyl instead of cyclohexylsulfamoyl; propanamide linker Antiproliferative activity via tubulin inhibition Benzenesulfonyl group increases π-π stacking interactions; shorter linker affects conformational flexibility .
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide Morpholinoethyl chain; methylsulfonyl group Improved blood-brain barrier penetration Morpholine enhances solubility and CNS targeting .

Key Findings from Comparative Studies:

Substituent Position and Halogen Effects :

  • Chlorine at the benzothiazole 6-position (target compound) provides moderate kinase inhibition (IC50 ~45 nM), whereas fluorine substitution (as in ) lowers IC50 to 12 nM due to stronger electronegativity .
  • Ethoxy or methoxy groups at the 4-position () improve metabolic stability but reduce potency compared to sulfamoyl derivatives .

Sulfamoyl Group Variations :

  • The cyclohexyl(methyl)sulfamoyl group in the target compound increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to morpholine or phenylsulfonyl analogs (logP ~2.8) .
  • Benzenesulfonyl groups () favor tubulin binding via aromatic interactions, whereas cyclohexylsulfamoyl groups may target ATP-binding pockets in kinases .

Side Chain Modifications: Dimethylaminopropyl chains (target compound) improve aqueous solubility (aqueous solubility = 0.5 mg/mL) compared to morpholinoethyl (0.2 mg/mL) or simpler alkyl chains .

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